molecular formula C14H14N4O3S B2437517 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097928-94-2

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2437517
CAS No.: 2097928-94-2
M. Wt: 318.35
InChI Key: CMSGYKVCXZWHOC-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a benzodioxole ring, a thiadiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Thiadiazole Ring: This can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling with Piperazine: The final step involves coupling the benzodioxole and thiadiazole intermediates with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of its three distinct rings, which can confer unique chemical and biological properties. This uniqueness might make it a valuable compound for developing new drugs or materials.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-14(10-1-2-11-12(7-10)21-9-20-11)18-5-3-17(4-6-18)13-8-15-22-16-13/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGYKVCXZWHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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